1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

Catalog No.
S13004740
CAS No.
651331-74-7
M.F
C32H47NO5S
M. Wt
557.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyph...

CAS Number

651331-74-7

Product Name

1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

IUPAC Name

16-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]hexadecan-1-ol

Molecular Formula

C32H47NO5S

Molecular Weight

557.8 g/mol

InChI

InChI=1S/C32H47NO5S/c1-37-28-18-21-30(22-19-28)39(35,36)33-26-27(31-25-29(38-2)20-23-32(31)33)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-24-34/h18-23,25-26,34H,3-17,24H2,1-2H3

InChI Key

MDYVLXDGFQGDJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCCCCCCCO

1H-Indole-3-hexadecanol, 5-methoxy- is a complex organic compound belonging to the indole family, characterized by its unique molecular structure that includes a long hexadecanol chain and a methoxy group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of the indole moiety, combined with the long-chain alcohol and methoxy substitution, positions it as a significant candidate for further research in pharmacology and biochemistry.

, including:

  • Oxidation: This reaction can convert the compound into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield alcohols or amines, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring, allowing for the introduction of different functional groups under acidic or basic conditions.

The biological activity of 1H-Indole-3-hexadecanol, 5-methoxy- is notable for its potential therapeutic properties. Research indicates that indole derivatives often exhibit a range of activities, including:

  • Antiviral: Potential efficacy against various viral infections.
  • Anti-inflammatory: Ability to modulate inflammatory responses.
  • Anticancer: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types.

The synthesis of 1H-Indole-3-hexadecanol, 5-methoxy- typically involves multistep processes. One common method is the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. This method allows for the formation of the indole structure which can subsequently be modified to introduce the hexadecanol and methoxy groups. Industrial production often employs optimized reaction conditions to ensure high yield and purity, utilizing catalysts and controlled environments.

1H-Indole-3-hexadecanol, 5-methoxy- has several applications across various fields:

  • Chemistry: Serves as a precursor for synthesizing other indole derivatives with potential biological activity.
  • Biology: Studied for its interactions with biological macromolecules and signaling pathways.
  • Medicine: Investigated for therapeutic applications in treating diseases such as cancer and inflammatory disorders.
  • Industry: Utilized in the development of pharmaceuticals and agrochemicals.

The mechanism of action of 1H-Indole-3-hexadecanol, 5-methoxy- involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes such as proliferation, apoptosis, and differentiation. Studies have shown that this compound can modulate cell signaling pathways, which is crucial for its potential therapeutic effects.

Several compounds share structural similarities with 1H-Indole-3-hexadecanol, 5-methoxy-. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaKey Features
16-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]hexadecan-1-ol651331-74-7C32H47NO5SContains sulfonyl group; potential for enhanced biological activity
4-Methoxyindole103260-65-7C10H9NO2Simpler structure; lacks long aliphatic chain
Indomethacin53-86-1C19H16ClNO4SNon-steroidal anti-inflammatory drug; different mechanism of action

The uniqueness of 1H-Indole-3-hexadecanol, 5-methoxy-, lies in its combination of a long-chain alcohol with an indole structure and methoxy substitution. This structural complexity may provide distinct pharmacological properties not observed in simpler indoles or other derivatives.

XLogP3

10

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

557.31749477 g/mol

Monoisotopic Mass

557.31749477 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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